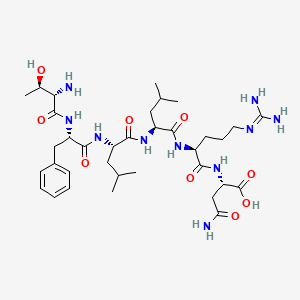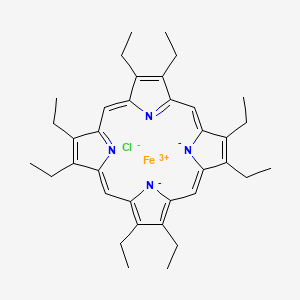
Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with iron chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the iron-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar metalation techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iron center.
Reduction: It can also undergo reduction, where the iron center is reduced from Fe(III) to Fe(II).
Substitution: Ligand substitution reactions are common, where the chloride ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium dithionite for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) oxo species, while reduction can produce iron(II) complexes. Substitution reactions result in new iron-porphyrin complexes with different ligands .
科学研究应用
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride has a wide range of applications in scientific research:
Chemistry: It is used to study the catalytic properties of heme proteins and to develop new catalysts for oxidation and reduction reactions.
Biology: The compound serves as a model for heme-containing enzymes, aiding in the understanding of their mechanisms and functions.
Medicine: Research involving this compound contributes to the development of new drugs and therapeutic agents, particularly those targeting heme proteins.
作用机制
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride exerts its effects involves its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This makes the compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with substrates that mimic the natural substrates of heme proteins .
相似化合物的比较
Similar Compounds
- Iron(II) phthalocyanine
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron (III) chloride
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron (III) chloride
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron (III) chloride
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine cobalt (II)
Uniqueness
What sets 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride apart from similar compounds is its specific structure and the presence of the iron (III) center. This gives it unique redox properties and makes it particularly effective in mimicking the active sites of heme proteins. Its ability to form stable complexes with various ligands also enhances its versatility in research applications .
属性
分子式 |
C36H44ClFeN4 |
|---|---|
分子量 |
624.1 g/mol |
IUPAC 名称 |
iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride |
InChI |
InChI=1S/C36H44N4.ClH.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |
InChI 键 |
NWWCYXFDLUMYRQ-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


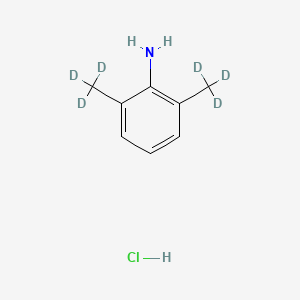


![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
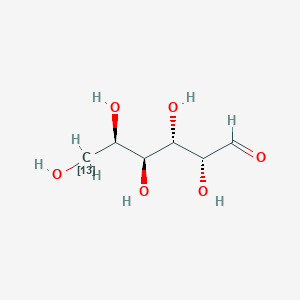
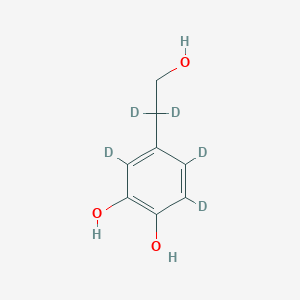
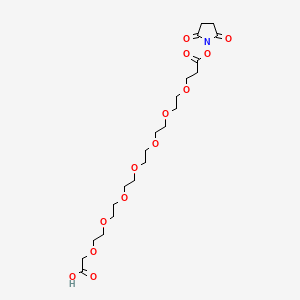

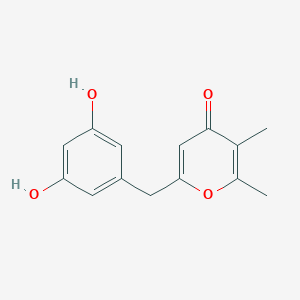
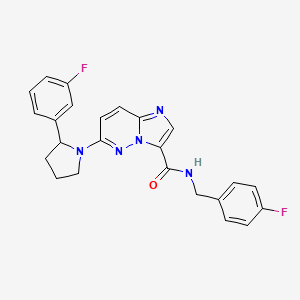

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

